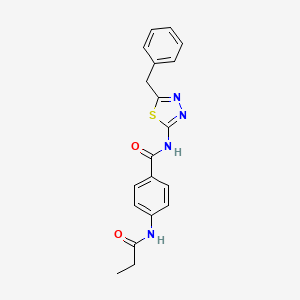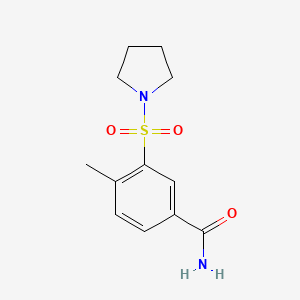
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, also known as CP47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function.
Mécanisme D'action
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide exerts its effects by binding to the cannabinoid receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By activating these receptors, N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can modulate a wide range of physiological processes, including pain perception, immune function, and appetite regulation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation, pain perception, and cognitive function. Additionally, N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been shown to modulate the activity of various ion channels, including calcium and potassium channels, which are involved in neuronal signaling and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide for laboratory experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide. One area of interest is the development of more selective and potent analogs of this compound, which may have improved therapeutic potential. Additionally, research is needed to further elucidate the mechanism of action of N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide and its effects on various physiological processes. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, particularly in the treatment of pain and inflammation.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that this compound is a potent analgesic and anti-inflammatory agent, and it may be useful in the treatment of conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-12-5-7-13(8-6-12)19-17(20)10-9-14-11-21-15-3-1-2-4-16(15)22-14/h1-8,14H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDPXILXSGTPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)

![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)

![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)

